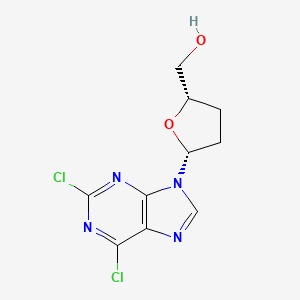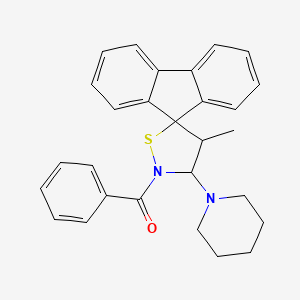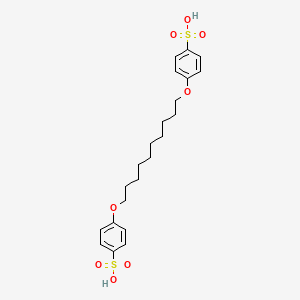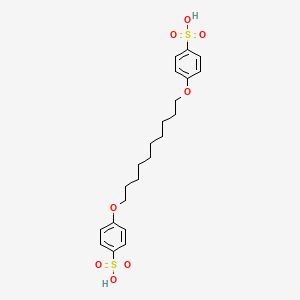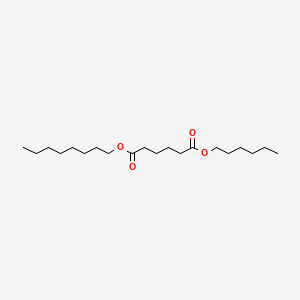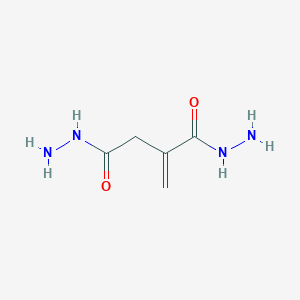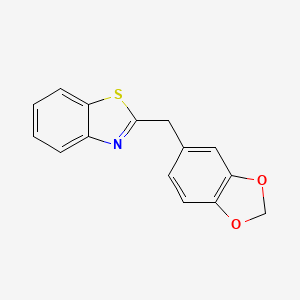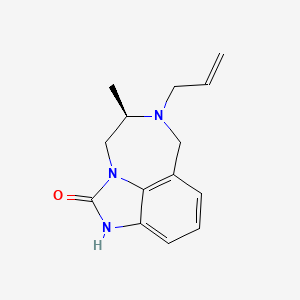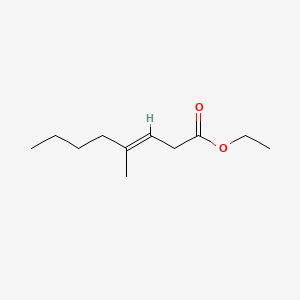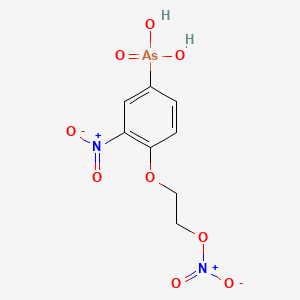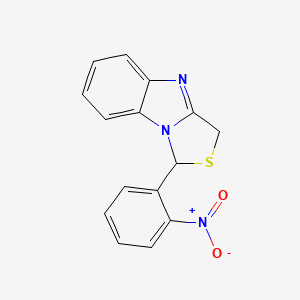
7-chloro-9H-fluorene-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H9ClO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a carboxylic acid functional group at the 4-position and a chlorine atom at the 7-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-9H-fluorene-4-carboxylic acid typically involves the chlorination of fluorene followed by carboxylation. One common method includes the chlorination of fluorene using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 7-position. The resulting 7-chlorofluorene is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and carboxylation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 7-Chloro-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-chloro-9H-fluorenone-4-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: 7-Chloro-9H-fluorenone-4-carboxylic acid.
Reduction: 7-Chloro-9H-fluorene-4-methanol or 7-chloro-9H-fluorene-4-aldehyde.
Substitution: Products depend on the nucleophile used, such as 7-methoxy-9H-fluorene-4-carboxylic acid.
科学研究应用
7-Chloro-9H-fluorene-4-carboxylic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 7-chloro-9H-fluorene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions. These properties make it a valuable tool in studying molecular interactions and developing new therapeutic agents .
相似化合物的比较
9H-Fluorene-4-carboxylic acid: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
7-Nitro-9H-fluorene-4-carboxylic acid: Contains a nitro group instead of a chlorine atom, leading to distinct electronic and steric effects.
7-Chloro-9H-fluorene-1-carboxylic acid: The carboxylic acid group is at the 1-position instead of the 4-position, altering its chemical behavior.
Uniqueness: 7-Chloro-9H-fluorene-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group at specific positions on the fluorene ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
6954-56-9 |
|---|---|
分子式 |
C14H9ClO2 |
分子量 |
244.67 g/mol |
IUPAC 名称 |
7-chloro-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H9ClO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17) |
InChI 键 |
KLYWKFQXUGRONV-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C3=C1C=C(C=C3)Cl)C(=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


